3-Bromo-5-chlorobenzoic acid

Catalog No.
S661637
CAS No.
42860-02-6
M.F
C7H4BrClO2
M. Wt
235.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chlorobenzoic acid

CAS Number

42860-02-6

Product Name

3-Bromo-5-chlorobenzoic acid

IUPAC Name

3-bromo-5-chlorobenzoic acid

Molecular Formula

C7H4BrClO2

Molecular Weight

235.46 g/mol

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)

InChI Key

PBRRUJWXRUGGAW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)O

Precursor in Organic Synthesis:

3-BCBA can serve as a building block for the synthesis of more complex organic molecules. Its reactive bromine and chlorine substituents allow for various chemical transformations, such as nucleophilic substitution and coupling reactions. For instance, a study describes its utilization as a precursor for the synthesis of novel thiazole derivatives with potential antimicrobial activity [].

Material Science Applications:

Research suggests that 3-BCBA may possess properties suitable for material science applications. A study investigated its potential as a corrosion inhibitor for mild steel in acidic media. The results indicated that 3-BCBA exhibited good corrosion inhibition efficiency due to the formation of a protective film on the metal surface [].

3-Bromo-5-chlorobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H4BrClO2C_7H_4BrClO_2 and a molecular weight of 235.46 g/mol. It features a bromine atom at the 3-position and a chlorine atom at the 5-position of the benzoic acid structure. This compound typically appears as a white to light yellow solid and has a melting point ranging from 195°C to 199°C . It is soluble in methanol and exhibits high gastrointestinal absorption, indicating its potential bioavailability .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions, allowing for further functionalization .

The biological activity of 3-bromo-5-chlorobenzoic acid has not been extensively studied, but its structural characteristics suggest potential activity against various biological targets. Compounds with similar halogenated benzoic acids have shown antimicrobial and anti-inflammatory properties. The presence of halogens may enhance lipophilicity, potentially affecting membrane permeability and biological interactions .

3-Bromo-5-chlorobenzoic acid can be synthesized through several methods:

  • Halogenation of Benzoic Acid: Starting from benzoic acid, bromination followed by chlorination can yield the desired compound.
  • Substitution Reactions: Using appropriate reagents to substitute hydrogen atoms on the benzene ring with bromine and chlorine.
  • Functional Group Transformations: Existing derivatives can be modified through selective halogenation or oxidation processes .

This compound is primarily used in:

  • Pharmaceutical Research: As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Agricultural Chemicals: Its derivatives may serve as herbicides or pesticides due to their biological activity.
  • Material Science: Used in the synthesis of polymers or other materials where specific chemical properties are required .

Several compounds share structural similarities with 3-bromo-5-chlorobenzoic acid. The following table highlights these compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
2-Amino-3-bromo-5-chlorobenzoic AcidC7H5BrClNO2Contains an amino group, enhancing biological activity.
Methyl 3-bromo-5-chlorobenzoateC9H8BrClO2Ester derivative, used in organic synthesis.
4-Bromo-2-chlorobenzoic AcidC7H4BrClO2Different halogen positions may alter reactivity.
3-Bromo-4-chlorobenzoic AcidC7H4BrClO2Similar structure but different substitution pattern.
3-Bromo-2-chlorobenzoic AcidC7H4BrClO2Variation in halogen positioning affects properties.

These compounds illustrate the diversity within halogenated benzoic acids, emphasizing how slight modifications can lead to significant differences in chemical behavior and potential applications .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-5-chlorobenzoic acid

Dates

Modify: 2023-08-15

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